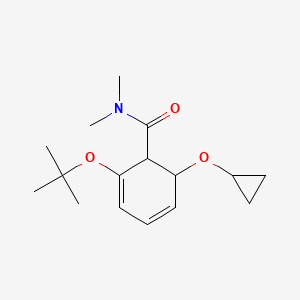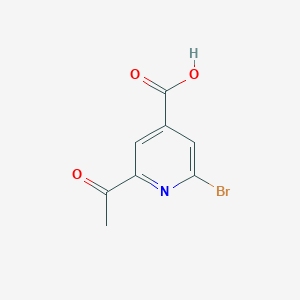
2-Acetyl-6-bromoisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-6-bromoisonicotinic acid is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of isonicotinic acid, featuring both an acetyl group and a bromine atom attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-bromoisonicotinic acid typically involves the bromination of 2-acetylisonicotinic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
2-Acetyl-6-bromoisonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Substitution: Products include 2-acetyl-6-aminopyridine or 2-acetyl-6-thiopyridine.
Oxidation: 2-carboxy-6-bromoisonicotinic acid.
Reduction: 2-(1-hydroxyethyl)-6-bromoisonicotinic acid.
Coupling: Various biaryl compounds depending on the boronic acid used.
科学研究应用
2-Acetyl-6-bromoisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Acetyl-6-bromoisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and acetyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Acetylisonicotinic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromoisonicotinic acid: Lacks the acetyl group, affecting its solubility and reactivity.
Isonicotinic acid: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness
2-Acetyl-6-bromoisonicotinic acid is unique due to the presence of both the acetyl and bromine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of novel compounds with tailored properties.
属性
分子式 |
C8H6BrNO3 |
|---|---|
分子量 |
244.04 g/mol |
IUPAC 名称 |
2-acetyl-6-bromopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3H,1H3,(H,12,13) |
InChI 键 |
QQLZGTGQYRRWPP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


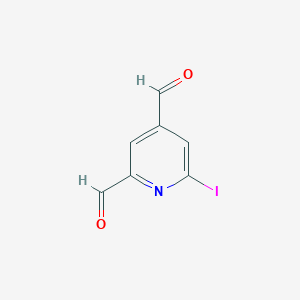
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
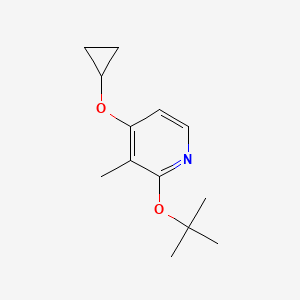
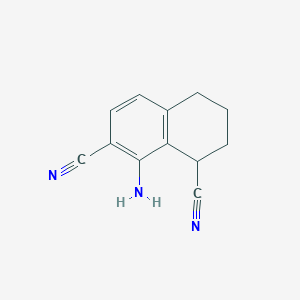

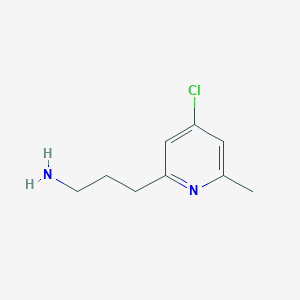
![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
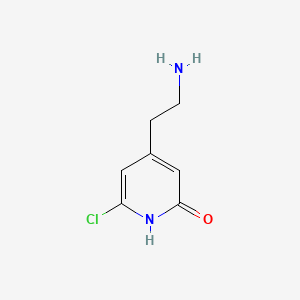
![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)
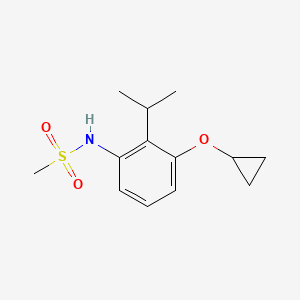
![[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)
